(2-trans,6-cis)-farnesol is the (2E,6Z)-stereoisomer of farnesol.
A colorless liquid extracted from oils of plants such as citronella, neroli, cyclamen, and tuberose. It is an intermediate step in the biological synthesis of cholesterol from mevalonic acid in vertebrates. It has a delicate odor and is used in perfumery. (From McGraw-Hill Dictionary of Scientific and Technical Terms, 5th ed)
(E,Z)-farnesol is a natural product found in Humulus lupulus, Cymbopogon martinii, and other organisms with data available.
Farnesol
CAS No.: 4602-84-0
Cat. No.: VC0527763
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4602-84-0 |
---|---|
Molecular Formula | C15H26O |
Molecular Weight | 222.37 g/mol |
IUPAC Name | (2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol |
Standard InChI | InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9-,15-11+ |
Standard InChI Key | CRDAMVZIKSXKFV-GNESMGCMSA-N |
Isomeric SMILES | CC(=CCC/C(=C\CC/C(=C/CO)/C)/C)C |
SMILES | CC(=CCCC(=CCCC(=CCO)C)C)C |
Canonical SMILES | CC(=CCCC(=CCCC(=CCO)C)C)C |
Appearance | Oily liquid |
Boiling Point | 230 to 235 °F at 760 mmHg (NTP, 1992) 110-113 °C BP: 145-146 °C at 3 mm Hg |
Colorform | Colorless liquid Slightly yellow liquid |
Melting Point | < 25 °C |
Introduction
Chemical Structure and Biosynthesis
Molecular Characteristics
Farnesol (C₁₅H₂₆O) is a 15-carbon isoprenoid alcohol with the IUPAC name 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol. Its structure comprises three isoprene units, resulting in three double bonds that confer hydrophobicity and limited water solubility (0.25 mg/ml in ethanol-PBS mixtures) . The canonical SMILES representation is C/C(C)=C\CC/C(C)=C/CC/C(C)=C/CO
, reflecting its branched, unsaturated backbone .
Biosynthetic Pathways
Farnesol is synthesized endogenously via the mevalonate pathway in fungi and the methylerythritol phosphate (MEP) pathway in plants . In C. albicans, farnesyl pyrophosphate (FPP), a key intermediate in ergosterol biosynthesis, is hydrolyzed by phosphatases such as PgpB and YbjG to produce farnesol . Metabolic engineering in Escherichia coli has enabled large-scale production (526 mg/L) by overexpressing FPP synthase (IspA) and phosphatase genes .
Natural Occurrence
Farnesol is abundant in essential oils of citronella, tuberose, and rose, contributing to floral fragrances . Commercial production typically involves chemical synthesis from linalool due to cost inefficiencies in natural extraction .
Pharmacological Applications
Antimicrobial and Anti-Biofilm Effects
Farnesol disrupts microbial communication and biofilm formation. At 300 µM, it inhibits Candida tropicalis biofilm formation by 50%, altering hyphal morphology and reducing extracellular matrix production . In C. albicans, farnesol suppresses hyphal growth by downregulating Ras1-cAMP-PKA signaling, critical for virulence . Synergy with fluconazole enhances antifungal efficacy, reducing C. albicans viability by 90% at 1.24 mg/g dry weight .
Table 1: Farnesol Production in C. albicans Under Antifungal Treatment
Antibiotic (µM) | Farnesol (mg/g dry weight) | Fold Increase |
---|---|---|
None | 0.12–0.13 | — |
Fluconazole (1) | 1.24 | 10× |
Clotrimazole (1) | 5.44 | 45× |
Ketoconazole (1) | 5.43 | 45× |
Anticancer and Anti-Inflammatory Properties
Farnesol induces apoptosis in cancer cells by activating caspase-3 and inhibiting PI3K/Akt/mTOR pathways . In murine models, oral administration (25 mg/kg) reduces tumor volume by 60% compared to controls . Its anti-inflammatory activity involves suppressing NF-κB and COX-2, lowering IL-6 and TNF-α levels by 70% in macrophage cultures .
Dermatological and Cosmetic Uses
Production and Industrial Synthesis
Chemical Synthesis
Large-scale production employs acid-catalyzed dehydration of nerolidol or hydrogenation of farnesyl acetate . These methods yield >90% purity but require costly catalysts and generate hazardous waste .
Metabolic Engineering
E. coli strains engineered with heterologous mevalonate pathways and phosphatases (PgpB/YbjG) achieve titers of 526 mg/L farnesol in fed-batch bioreactors . Optimizing FPP flux via CRISPRi-mediated downregulation of squalene synthase further boosts yields .
Table 2: Key Enzymes in Farnesol Biosynthesis
Enzyme | Function | Organism |
---|---|---|
IspA | FPP synthase | E. coli |
PgpB/YbjG | FPP phosphatase | E. coli |
Dpp1/Dpp2/Dpp3 | FPP phosphatase | C. albicans |
Clinical and Industrial Applications
Cutaneous Leishmaniasis Therapy
In BALB/c mice infected with Leishmania major, topical farnesol (500 µM) reduces lesion size by 75%, comparable to paromomycin . Mechanistic studies attribute efficacy to lanosterol 14-demethylase inhibition, disrupting ergosterol synthesis .
Perfumery and Food Preservation
Farnesol's floral odor profile makes it a staple in lilac and peony perfumes . In food packaging, 0.1% farnesol coatings inhibit Aspergillus flavus growth, extending shelf life by 30% .
Table 3: Farnesol-Nanoparticle Composites
Composite | Target Microbe | Biofilm Inhibition (%) | Cytotoxicity (HFFF2 Cells) |
---|---|---|---|
AgF | C. albicans | 85 | Non-toxic |
CuF | S. aureus | 78 | Non-toxic |
ZnO-F | E. coli | 65 | Mild irritation |
Regulatory and Environmental Considerations
EU Cosmetics Regulation
Under EU Regulation No. 1223/2009, farnesol must be listed on ingredient labels if concentrations exceed 0.001% in leave-on products . The IFRA recommends a maximum dermal exposure limit of 0.1% to mitigate sensitization risks .
Biodegradation
Future Research Directions
-
Drug Delivery Systems: Nanoemulsions and liposomes could enhance farnesol's bioavailability for systemic antifungal therapy .
-
Transcriptional Regulation: Elucidating C. albicans transcription factors (e.g., Swi4, Ace2) that modulate farnesol synthesis may reveal novel antifungal targets .
-
Synergistic Formulations: Combining farnesol with β-lactam antibiotics shows promise against methicillin-resistant S. aureus (MRSA) in preclinical models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume